An In-Depth Technical Guide to 1-Cyclohexylpiperidin-4-one: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 1-Cyclohexylpiperidin-4-one: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-Cyclohexylpiperidin-4-one, a pivotal heterocyclic ketone in modern organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical and spectroscopic properties, explore robust synthetic methodologies with detailed, field-tested protocols, and discuss its significant applications as a versatile building block in drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a deep, practical understanding of this important chemical entity.
Introduction: The Significance of the Piperidin-4-one Scaffold
The piperidine ring is a ubiquitous and privileged scaffold in the architecture of natural products and pharmacologically active molecules.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is ideal for creating specific interactions with biological targets. Within this class, piperidin-4-one and its N-substituted derivatives are of paramount importance, serving as versatile intermediates for chemical elaboration.[3]
1-Cyclohexylpiperidin-4-one (CAS: 16771-84-9) is a prime example of such a key building block.[4] The molecule combines the foundational piperidin-4-one core with an N-cyclohexyl group. This substituent significantly increases the molecule's lipophilicity and steric bulk, properties that medicinal chemists strategically manipulate to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4] The ketone at the 4-position is a versatile functional handle, readily participating in reactions such as reductive amination, Wittig reactions, and aldol condensations, opening pathways to a vast array of more complex molecular structures.[4][5]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and analytical characteristics is fundamental to its successful application in synthesis.
Physicochemical Data
The key properties of 1-Cyclohexylpiperidin-4-one are summarized below. These values are critical for reaction planning, purification, and safety assessments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₉NO | [4] |
| Molecular Weight | 181.27 g/mol | [4] |
| CAS Number | 16771-84-9 | [4] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | 95 °C at 0.4 mmHg | |
| Density (Predicted) | 1.041 ± 0.06 g/cm³ | |
| pKa (Predicted) | 8.18 ± 0.20 |
Spectroscopic Profile
The structural features of 1-Cyclohexylpiperidin-4-one give rise to a distinct spectroscopic signature.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex set of signals. The protons of the cyclohexyl ring will appear as a series of broad multiplets in the upfield region (approx. 1.0-2.5 ppm). The protons on the piperidone ring adjacent to the nitrogen (positions 2 and 6) will likely appear as multiplets around 2.5-3.0 ppm, while the protons adjacent to the carbonyl group (positions 3 and 5) would be expected further downfield, around 2.2-2.6 ppm. The single proton on the cyclohexyl ring attached to the nitrogen will be a multiplet, likely overlapped with other signals.
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¹³C NMR Spectroscopy: The carbon spectrum will show a peak for the carbonyl carbon significantly downfield (typically >200 ppm). The carbons of the piperidone ring adjacent to the nitrogen will be in the 40-60 ppm range, while those adjacent to the carbonyl will be slightly more deshielded. The carbons of the cyclohexyl ring will appear in the 25-40 ppm range, with the carbon attached to the nitrogen being the most downfield of this group.
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Infrared (IR) Spectroscopy: The most prominent and diagnostic peak in the IR spectrum will be the strong carbonyl (C=O) stretch, typically appearing around 1710-1725 cm⁻¹. The C-N stretching vibration will be present in the 1100-1300 cm⁻¹ region. The spectrum will also be dominated by C-H stretching and bending vibrations from the numerous aliphatic CH₂ groups.
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Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 181. The fragmentation pattern would likely be dominated by alpha-cleavage adjacent to the nitrogen atom and the carbonyl group.[6][7] Common fragments could include the loss of the cyclohexyl group or cleavage of the piperidone ring. For instance, cleavage of the bond between the nitrogen and the cyclohexyl group could lead to a fragment ion corresponding to the piperidin-4-one cation.
Synthesis of 1-Cyclohexylpiperidin-4-one
Several synthetic strategies can be employed to construct 1-Cyclohexylpiperidin-4-one. The choice of method often depends on the availability of starting materials, scalability, and desired purity.
Method 1: Reductive Amination (Preferred Modern Approach)
Reductive amination is one of the most efficient and widely used methods for forming C-N bonds in pharmaceutical synthesis.[8] It involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the target amine. This one-pot procedure avoids the isolation of the often-unstable imine intermediate and typically provides high yields.[9]
The synthesis of 1-Cyclohexylpiperidin-4-one via this method involves the reaction of 4-piperidone with cyclohexanone.
Caption: Reductive Amination Workflow.
Experimental Protocol: Reductive Amination
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Rationale: This protocol is adapted from well-established procedures for the synthesis of N-substituted piperidines.[10][11] Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its inertness. Acetic acid acts as a catalyst to facilitate the formation of the iminium ion intermediate. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice because it is milder and more selective than agents like sodium borohydride, capable of reducing the iminium ion in the presence of the starting ketone without significantly reducing the ketone itself.[12]
-
Step-by-Step Methodology:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-piperidone hydrochloride (1.0 eq), cyclohexylamine (1.1 eq), and dichloromethane (DCM, approx. 5 mL per mmol of 4-piperidone).
-
Add triethylamine (1.1 eq) to neutralize the hydrochloride salt, followed by glacial acetic acid (1.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 1-Cyclohexylpiperidin-4-one.
-
Method 2: Dieckmann Condensation Approach
A more classical, multi-step approach involves the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester.[13][14] This method is foundational for synthesizing 5- and 6-membered rings.[15]
Caption: Synthetic utility of the ketone.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling and storage of 1-Cyclohexylpiperidin-4-one are essential for ensuring safety. The information provided here is a summary based on typical safety data for similar compounds.
-
Hazard Identification:
-
May cause skin irritation.
-
Causes serious eye damage/irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a standard laboratory coat.
-
-
Handling and Storage:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store away from strong oxidizing agents.
-
-
First-Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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Conclusion
1-Cyclohexylpiperidin-4-one is more than a simple chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis is achievable through robust and scalable methods like reductive amination, and its physicochemical properties are well-defined. The true power of this molecule lies in the reactivity of its ketone group, which serves as a gateway to a vast chemical space of potentially therapeutic agents. As the demand for novel and diverse small-molecule drugs continues, the importance of versatile and reliable building blocks like 1-Cyclohexylpiperidin-4-one will only grow, solidifying its place as a cornerstone of pharmaceutical research and development.
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